molecular formula C7H16ClN B2433233 (2R,5R)-2,5-Dimethylpiperidine hydrochloride CAS No. 1071564-25-4

(2R,5R)-2,5-Dimethylpiperidine hydrochloride

Cat. No.: B2433233
CAS No.: 1071564-25-4
M. Wt: 149.66
InChI Key: ZBLZZASAHWIFBB-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and biological activity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and as a chiral building block in organic synthesis.

Mechanism of Action

Target of Action

The primary target of (2R,5R)-2,5-Dimethylpiperidine hydrochloride is currently unknown. This compound is primarily used as a reagent for asymmetric syntheses .

Mode of Action

As a reagent for asymmetric syntheses, it likely interacts with other compounds to facilitate the formation of new chemical structures .

Pharmacokinetics

As a reagent, its bioavailability would largely depend on the specific context of its use .

Result of Action

As a reagent for asymmetric syntheses, its primary role is likely to facilitate the formation of new chemical structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, it is recommended to store this compound at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-Dimethylpiperidine hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a 2,5-dimethylpyridine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperidine ring or introduce additional functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Typical nucleophiles include alkoxides, amines, and thiolates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

(2R,5R)-2,5-Dimethylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and as a precursor to bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: Another chiral compound with similar stereochemistry but different functional groups.

    2,5-Dideoxy-2,5-imino-D-mannitol: A polyhydroxylated piperidine with distinct biological activity.

Uniqueness

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups on the piperidine ring. This structural feature contributes to its distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

(2R,5R)-2,5-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-4-7(2)8-5-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLZZASAHWIFBB-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](NC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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